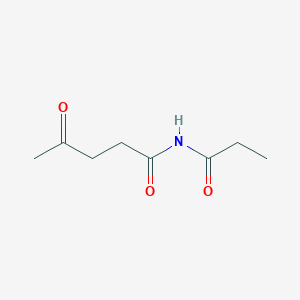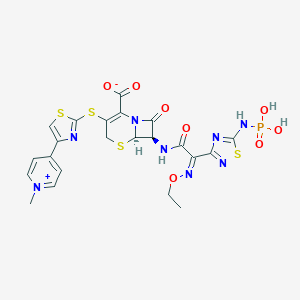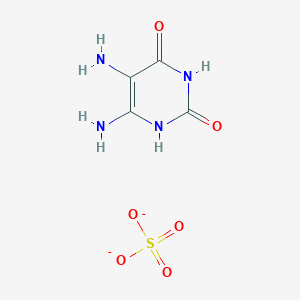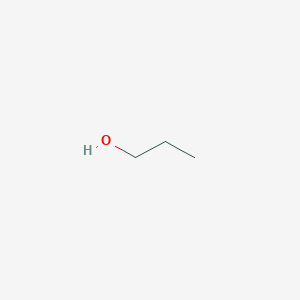
2,2,2-トリデゥテリオ酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is a stable isotopologue where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is widely used in various fields of research due to its unique properties, particularly in studies involving isotopic labeling and nuclear magnetic resonance (NMR) spectroscopy .
科学的研究の応用
2,2,2-Trideuterioacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an isotopic tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: In NMR spectroscopy, it serves as a solvent and reference standard for studying biological macromolecules.
Medicine: It is utilized in metabolic studies to trace the pathways of acetic acid in biological systems.
Industry: It is employed in the production of deuterated pharmaceuticals and other specialty chemicals.
作用機序
Target of Action
2,2,2-Trideuterioacetic acid, also known as Acetic acid-2,2,2-d3, is a variant of acetic acid where the three hydrogen atoms of the methyl group are replaced by deuterium
Mode of Action
It is known that acetic acid, the parent compound, plays a crucial role in various biochemical processes, including the citric acid cycle and lipid metabolism .
Biochemical Pathways
2,2,2-Trideuterioacetic acid likely participates in similar biochemical pathways as acetic acid. Acetic acid is involved in the citric acid cycle, a central metabolic pathway responsible for the oxidation of acetyl-CoA to produce energy . It is also involved in lipid metabolism, where it acts as an acyl carrier, assisting with the transfer of acyl groups .
Pharmacokinetics
It is known that the compound has a boiling point of 117-118 °c and a density of 1101 g/mL at 25 °C .
Result of Action
Given its structural similarity to acetic acid, it may have similar effects, such as participating in energy production through the citric acid cycle .
Action Environment
It is known that the compound is classified as a flammable liquid and a skin corrosive , suggesting that its stability and efficacy may be affected by factors such as temperature and pH.
生化学分析
Cellular Effects
Acetic acid, its non-deuterated analog, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a deuterated analog of acetic acid, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
As a deuterated analog of acetic acid, it may be involved in similar metabolic pathways, interacting with various enzymes or cofactors .
準備方法
Synthetic Routes and Reaction Conditions: 2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved by reacting acetic acid with deuterium oxide (D2O) in the presence of a catalyst. The reaction typically requires elevated temperatures and prolonged reaction times to ensure complete deuteration .
Industrial Production Methods: On an industrial scale, the production of 2,2,2-Trideuterioacetic acid involves the use of deuterium gas (D2) and acetic acid under high-pressure conditions. This method ensures a high yield of the deuterated product and is more efficient for large-scale production .
化学反応の分析
Types of Reactions: 2,2,2-Trideuterioacetic acid undergoes similar chemical reactions as acetic acid, including oxidation, reduction, and substitution reactions. the presence of deuterium atoms can influence the reaction kinetics and mechanisms.
Common Reagents and Conditions:
Oxidation: 2,2,2-Trideuterioacetic acid can be oxidized to produce deuterated carbon dioxide (CO2) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2,2,2-Trideuterioacetic acid can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce deuterated ethanol (CD3CH2OH).
Major Products Formed: The major products formed from these reactions include deuterated carbon dioxide, deuterated ethanol, and other deuterated organic compounds, depending on the specific reaction conditions and reagents used .
類似化合物との比較
Acetic acid (CH3COOH): The non-deuterated analog of 2,2,2-Trideuterioacetic acid.
Acetic acid-d4 (CD3COOD): Another deuterated form where all hydrogen atoms are replaced by deuterium.
Propionic acid-d5 (CD3CD2COOH): A deuterated analog of propionic acid with similar applications in isotopic labeling.
Uniqueness: 2,2,2-Trideuterioacetic acid is unique due to its specific isotopic composition, which provides distinct advantages in NMR spectroscopy and isotopic labeling studies. Its stability and ease of synthesis make it a valuable tool in various research fields .
特性
IUPAC Name |
2,2,2-trideuterioacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1+1D3,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-SCDGQEOFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
65.056 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107745-70-0 |
Source


|
| Record name | Acetic-13C2,d4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)


![(8R,9S,13S,14S,17S)-2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B129198.png)





![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)
![N-Formyl-L-leucine [S-(E)]-1-(2-Nonenyl)dodecyl Ester](/img/structure/B129216.png)


![perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone](/img/structure/B129221.png)
